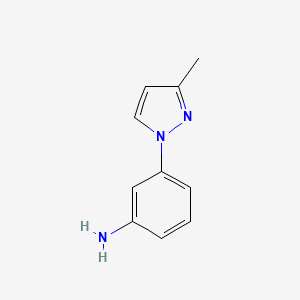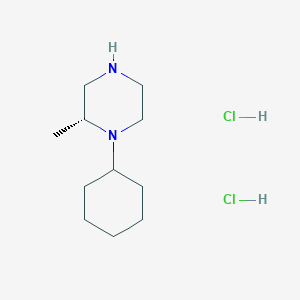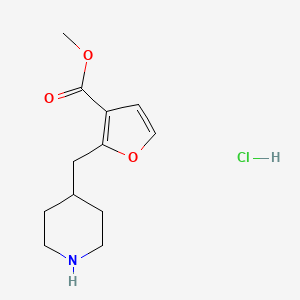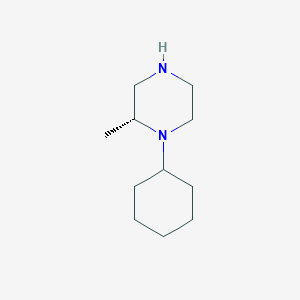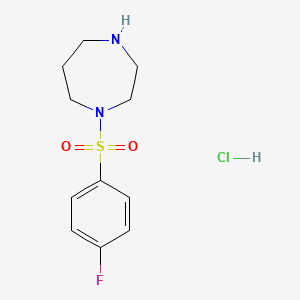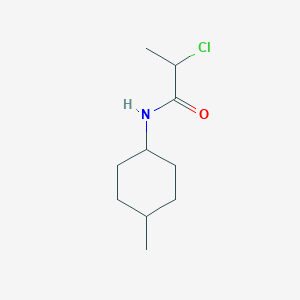
2-chloro-N-(4-methylcyclohexyl)propanamide
Overview
Description
2-chloro-N-(4-methylcyclohexyl)propanamide is a chemical compound with the molecular formula C10H18ClNO and a molecular weight of 203.71 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-methylcyclohexyl)propanamide contains a total of 34 bonds, including 14 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 secondary amide (aliphatic) .Physical And Chemical Properties Analysis
The molecular formula of 2-chloro-N-(4-methylcyclohexyl)propanamide is C10H18ClNO, and its molecular weight is 203.71 .Scientific Research Applications
Cycloalkanes and Derivatives in Hydrogen Storage
Hydrogen Carriers : Cycloalkanes and their derivatives have been explored for their potential as hydrogen carriers, which is a critical aspect of renewable energy storage and transport. Methylcyclohexane, for example, has been identified as a promising candidate due to its ability to store hydrogen in a liquid form, offering a practical solution for hydrogen transport and storage challenges (Bourane et al., 2016).
Ethylene Inhibition in Agriculture
Plant Growth Regulation : The use of 1-methylcyclopropene (1-MCP) demonstrates the importance of cycloalkane derivatives in agriculture, particularly in inhibiting ethylene effects to extend the shelf life of fruits and vegetables. This showcases the broader applicability of similar compounds in managing ethylene-sensitive crops (Blankenship & Dole, 2003).
Environmental and Toxicological Research
Herbicide Research : Studies on the environmental impact and toxicology of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), reveal the significance of understanding the effects of chlorinated compounds on ecosystems. These studies contribute to the broader discourse on the safe use and environmental implications of chemically similar agents (Zuanazzi et al., 2020).
Antimicrobial and Toxicity Studies
Antimicrobial Properties : Research on triclosan, a chlorinated compound with antimicrobial properties, highlights the ongoing interest in synthesizing and studying compounds that can effectively combat microbial growth while assessing their environmental and health impacts. Such studies indirectly inform the research and development strategies for new compounds with potential antimicrobial applications (Bedoux et al., 2012).
properties
IUPAC Name |
2-chloro-N-(4-methylcyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h7-9H,3-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZCJQSORRHCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methylcyclohexyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-(Chloromethyl)-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B3364211.png)
![[4-(2-Chloroethoxy)phenyl]methanol](/img/structure/B3364219.png)
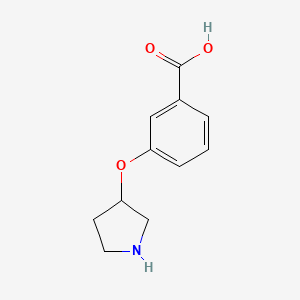
![5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3364239.png)
![Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B3364246.png)
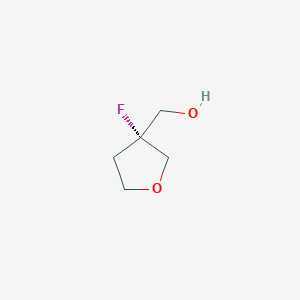
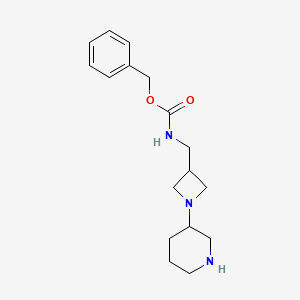
![(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one](/img/structure/B3364269.png)
